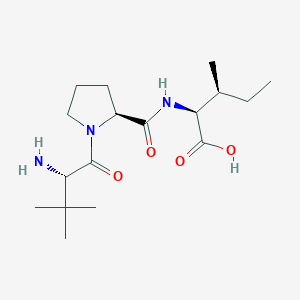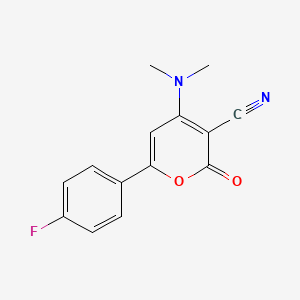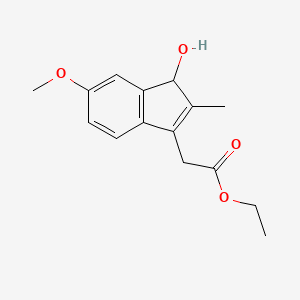
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine typically involves the reaction of a silicon-containing precursor with phenylethynyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, organosilicon compounds are studied for their potential use in drug delivery systems and as bioactive molecules. The specific applications of this compound in biology would depend on its interaction with biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Organosilicon compounds have shown promise in various medical applications, including as anticancer agents and in imaging techniques.
Industry
In industry, this compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine include other organosilicon compounds with phenylethynyl groups, such as:
- 1-Methyl-1,1-bis(phenylethynyl)silane
- N,N-Di(propan-2-yl)silanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
189632-57-3 |
|---|---|
Molecular Formula |
C23H27NSi |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
N-[methyl-bis(2-phenylethynyl)silyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C23H27NSi/c1-20(2)24(21(3)4)25(5,18-16-22-12-8-6-9-13-22)19-17-23-14-10-7-11-15-23/h6-15,20-21H,1-5H3 |
InChI Key |
CGIBILNMNNZWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


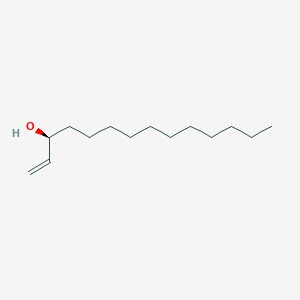
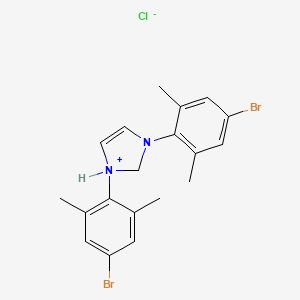

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)

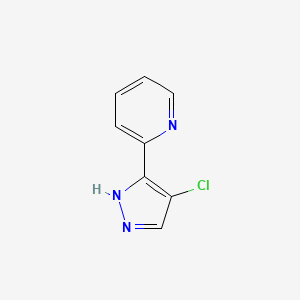
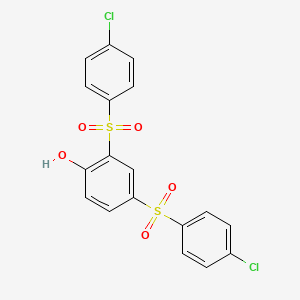
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
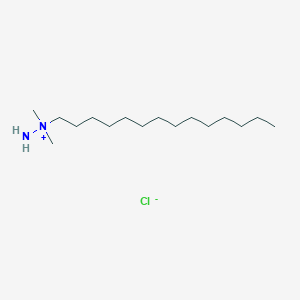
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
